molecular formula C6H7BrN2 B1328922 (3-bromophenyl)hydrazine CAS No. 40887-80-7

(3-bromophenyl)hydrazine

Cat. No.: B1328922
CAS No.: 40887-80-7
M. Wt: 187.04 g/mol
InChI Key: PESJTQQZJJTNOC-UHFFFAOYSA-N
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Description

(3-Bromophenyl)hydrazine is a substituted hydrazine derivative featuring a bromine atom at the meta position of the phenyl ring. Its chemical structure (C₆H₄BrNHNH₂) confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromophenyl)hydrazine can be synthesized through several methods. One common approach involves the diazotization of 3-bromoaniline followed by reduction. The process typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Medicinal Chemistry

(3-Bromophenyl)hydrazine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that form biologically active compounds.

  • Anticancer Agents : Research has shown that this compound exhibits potential anticancer properties by inhibiting specific cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating different types of cancer .
  • Synthesis of Complex Molecules : The compound is employed in the synthesis of more complex organic molecules, such as hydrazones and azo compounds, which are important in developing dyes and pharmaceuticals .

Chemical Reactivity

2.1 Reactivity with Biological Macromolecules

Studies indicate that this compound can form stable complexes with proteins and nucleic acids. This reactivity is essential for understanding its pharmacological properties and mechanisms of action, particularly how it may influence cellular processes related to growth and proliferation.

2.2 Condensation Reactions

The hydrazine functional group enables this compound to undergo condensation reactions with carbonyl compounds, leading to the formation of hydrazones. These reactions are significant in organic synthesis, allowing for the construction of diverse chemical architectures.

Material Science

3.1 Synthesis of Functional Materials

This compound is utilized in material science for synthesizing functional materials, such as polymers and nanomaterials. Its ability to act as a building block for more complex structures enhances the development of advanced materials with specific properties tailored for applications in electronics and photonics .

Case Studies

4.1 Synthesis Methodologies

A notable study outlines a method for synthesizing this compound from 3-bromaniline through diazotization followed by reduction reactions using sodium metabisulfite under controlled conditions (temperature between 10-35°C and pH 7-9). This method provides high product purity and low production costs, making it attractive for industrial applications .

4.2 Biological Activity Assessment

In vitro studies have assessed the biological activity of this compound against various cancer cell lines, demonstrating its potential as an anticancer agent. The compound's interaction with cellular targets has been documented, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of (3-bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites. The bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Bromophenylhydrazine

  • Structural Difference : Bromine at the para position vs. meta.
  • The meta isomer’s asymmetry may enhance solubility in polar solvents, favoring diverse reaction pathways .
  • Biological Activity :
    • 4-Bromophenylhydrazine derivatives show antifungal activity (e.g., compound 1k in ), while meta isomers are prominent in anticancer triazine synthesis .

Phenyl Hydrazine

  • Structural Difference : Lacks bromine.
  • Toxicity: Unsubstituted phenyl hydrazine is hepatotoxic and neurotoxic due to cytochrome P450-mediated metabolic activation .
  • Applications : Phenyl hydrazine is used in dye synthesis, whereas brominated analogs are preferred in drug discovery for enhanced stability and target affinity .

Methyl Benzyl Hydrazine Derivatives

  • Structural Difference : Alkyl substituents (methyl/benzyl) vs. bromophenyl.
  • Mechanism :
    • Methyl benzyl derivatives suppress mitosis via hydrogen peroxide formation during auto-oxidation .
    • (3-Bromophenyl)hydrazine’s activity likely arises from bromine’s electron-withdrawing effects, altering redox properties and interaction with DNA or enzymes .

Hydrazones with Electron-Withdrawing Groups

  • Example : Trifluoromethylbenzohydrazide hydrazones ().
  • Comparison :
    • CF₃ vs. Br : Trifluoromethyl groups enhance lipophilicity and metabolic resistance, while bromine improves leaving-group ability in substitution reactions .
    • Bioactivity : Both substituents yield hydrazones with cholinesterase inhibition, but bromine’s larger atomic radius may improve target binding .

Table 1: Comparative Properties of Hydrazine Derivatives

Compound Melting Point (°C) LogP Key Biological Activity Toxicity Profile
This compound 120–125* 2.1 Anticancer (triazines) Moderate hepatotoxicity
4-Bromophenylhydrazine 130–135* 2.3 Antifungal Similar to meta isomer
Phenyl hydrazine 19–22 1.4 Dye intermediate High (neurotoxic)
Methyl benzyl hydrazine 80–85 1.8 Antimitotic Low (H₂O₂-mediated)

*Estimated based on analogous compounds.

Metabolic and Toxicological Pathways

  • Cytochrome P450 Metabolism : Bromine’s electron-withdrawing nature may slow oxidation, reducing reactive intermediate formation compared to unsubstituted hydrazines .
  • Carcinogenicity: Substituted hydrazines are less carcinogenic than hydrazine itself, but prolonged exposure risks remain .

Biological Activity

(3-Bromophenyl)hydrazine, a compound with the chemical formula C6_6H7_7BrN2_2, is part of the hydrazine family and has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group (-NH-NH-) attached to a brominated phenyl ring. The presence of the bromine atom enhances its reactivity and biological activity.

  • Molecular Formula : C6_6H7_7BrN2_2
  • Molecular Weight : 189.04 g/mol
  • CAS Number : 626-00-6

Antimicrobial Activity

Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various hydrazone derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialVaries by strain
Hydrazone Derivative AAntifungal125 µg/mL against Candida albicans
Hydrazone Derivative BAntiviralEC50 = 0.21 µM against HIV-1

Anticancer Potential

Hydrazones have been recognized for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and HepG2. The compound's mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival .

  • IC50 Values :
    • MDA-MB-231: 6.7 nM
    • HepG2: 4-17 µM

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell metabolism.
  • Cytokine Modulation : Alters the expression of inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound, against clinical isolates of bacteria and fungi. Results showed a marked reduction in microbial growth at specific concentrations, indicating its potential as a therapeutic agent .
  • Cancer Cell Line Study :
    • In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, with flow cytometry confirming increased annexin V binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (3-bromophenyl)hydrazine and its derivatives in laboratory settings?

  • Methodological Answer : this compound derivatives are synthesized via two primary routes:

  • Condensation : Reacting 3-bromobenzaldehyde with hydrazine hydrate under reflux conditions yields bis(3-bromobenzylidene)hydrazine, confirmed by elemental analysis and melting point determination .
  • Multi-Step Synthesis : Substituted anilines are converted to hydrazine carboxamide intermediates, followed by cyclization with reagents like 2-bromo-1-(4-bromophenyl)ethanone to form triazole derivatives. Yields are optimized by controlling reaction time and solvent selection (e.g., ethanol or THF) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • FT-IR : Identifies N–H stretches (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms hydrazine linkage (δ 8.0–10.0 ppm for NH protons), while ¹³C NMR verifies aromatic bromine substitution (δ 120–130 ppm) .
  • Mass Spectrometry : HRMS provides molecular ion peaks and fragmentation patterns, validated via nitrogen rule compliance .

Q. What safety protocols are essential for handling this compound in academic research?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
  • First Aid : Immediate washing with copious water for skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound-based catalysis?

  • Methodological Answer : Density functional theory (DFT, e.g., M05-2X/6-31G(d)) predicts activation barriers and intermediates. For example:

  • Cycloreversion Steps : Lowered barriers in hydrazine-catalyzed metathesis reactions are achieved using [2.2.2]-bicyclic hydrazines versus [2.2.1] analogs, as validated experimentally .
  • Thermal vs. Hydrazine Reduction : Computational studies distinguish deoxygenation mechanisms in graphene oxide, guiding solvent and temperature selection .

Q. How can researchers resolve contradictions in catalytic decomposition data of hydrazine derivatives?

  • Methodological Answer :

  • Data Recompilation : Systematize kinetic parameters (e.g., activation energy, turnover frequency) across studies, accounting for catalyst type (Ni, Pt, or Fe) and hydrazine concentration .
  • Multivariate Analysis : Partial least squares regression (PLSR) identifies dose-dependent protein biomarkers in hydrazine toxicity studies, isolating confounding variables like reaction temperature .

Q. What role does this compound play in anticancer drug development?

  • Methodological Answer :

  • Triazole Synthesis : Derivatives like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine are screened against cancer cell lines (e.g., SNB-75 CNS cells) using one-dose assays (10 µM). Structure-activity relationships (SAR) are refined by varying aryl substituents .
  • Mechanistic Insights : Hydrazine intermediates modulate lipid metabolism and stress-response pathways, identified via proteomics and 2-D DIGE .

Q. How is this compound utilized in materials science applications?

  • Methodological Answer :

  • 2D Material Synthesis : Forms hydrogen-bonded sheets via bis(benzylidene)hydrazine crystallization, enabling applications in supramolecular chemistry .
  • Fuel Cell Research : Hydrous hydrazine derivatives serve as liquid hydrogen carriers, with catalytic decomposition (e.g., using Ni-Pt catalysts) producing impurity-free H₂ .

Properties

IUPAC Name

(3-bromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESJTQQZJJTNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193862
Record name 3-Bromophenylhydrazine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40887-80-7
Record name (3-Bromophenyl)hydrazine
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Record name 3-Bromophenylhydrazine
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Record name 3-Bromophenylhydrazine
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Record name 3-bromophenylhydrazine
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-phenylamine (17 g, 0.1 mol) in concentrated HCl (200 mL) was added an aqueous solution (20 mL) of NaNO2 (7 g, 0.1 mol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (45 g, 0.2 mmol) in concentrated HCl (500 mL) was then added at 0° C. The reaction solution was stirred for an additional 2 h at RT. The precipitate was filtered and washed with ethanol and ether to give (3-bromo-phenyl)-hydrazine as a white solid, which was used for the next reaction without further purification
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3-Bromophenyl)hydrazine HCl (20.5730 g, 92.4 mmol) was dissolved in 6.25 N aqueous NaOH (16 mL, 100 mmol), ethanol (80 mL) and water (60 mL), and extracted with EtOAc (200 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo. CH2Cl2 (150 mL) was added, dried over MgSO4, filtered and concentrated in vacuo to give (3-bromophenyl)hydrazine as a light orange oil. To a heterogeneous solution of (3-bromophenyl)hydrazine (17.19 g, 92 mmol) in Phenyl ether (82 mL) was added pyridine-2,4-diol (5.11 g, 46.0 mmol). A Dean-Stark trap was set up, and the reaction was heated at 232° C. for 4 hours. A strong effervescence and gas evolution occurred often for 45 min. The solution turned homogeneous with decrease in frequency of strong effervescence and gas evolution. The reaction mixture was cooled to room temperature; precipitation ensued. HPLC and LCMS showed completion of reaction (86784-071-01). Toluene (100 mL) was added, and the mixture stirred overnight at room temperature. The mixture was filtered and the precipitate was collected. Methanol (40 mL) was added, and the solution was stirred for 20 min. The precipitate was filtered and washed with methanol, dried to give 7-bromo-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one as a tan solid. Methanol (60 mL) was added, and the mixture was stirred for 7 h. The precipitate was collected to give 7-bromo-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (4.4374 g, 16.87 mmol, 36.7% yield) a light tan solid. The precipitate was collected to give 7-bromo-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one (4.4374 g, 16.87 mmol, 36.7% yield) a light tan solid. The product had an HPLC Retention Time=2.585 min[mixture of rotamers] [4 min grad, 10% MeOH/water to 90% MeOH/water, 0.1% TFA, YMC COMBISCREEN® ODS-A, 4.6×50 mm, 220 nM; LC/MS+1 263.04; 265.04
Name
(3-Bromophenyl)hydrazine HCl
Quantity
20.573 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

(3-bromophenyl)hydrazine
(3-bromophenyl)hydrazine
(3-bromophenyl)hydrazine
(3-bromophenyl)hydrazine
(3-bromophenyl)hydrazine
(3-bromophenyl)hydrazine

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